molecular formula C11H13NO7 B7821396 p-Nitrophenyl beta-d-ribofuranoside CAS No. 59495-69-1

p-Nitrophenyl beta-d-ribofuranoside

Cat. No.: B7821396
CAS No.: 59495-69-1
M. Wt: 271.22 g/mol
InChI Key: DUYYBTBDYZXISX-GWOFURMSSA-N
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Description

p-Nitrophenyl beta-d-ribofuranoside: is a chemical compound with the molecular formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features a nitrophenyl group attached to the ribofuranoside moiety. This compound is often used in biochemical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-d-ribofuranoside typically involves the glycosylation of ribose with p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include p-toluenesulfonic acid or trifluoroacetic acid as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl beta-d-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

p-Nitrophenyl beta-d-ribofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Nitrophenyl beta-d-ribofuranoside involves its interaction with specific enzymes or molecular targets. For example, in enzyme assays, the compound is hydrolyzed by glycosidases, releasing p-nitrophenol, which can be quantitatively measured. This reaction helps in understanding enzyme kinetics and substrate specificity .

Comparison with Similar Compounds

  • p-Nitrophenyl beta-d-glucopyranoside
  • p-Nitrophenyl beta-d-galactopyranoside
  • p-Nitrophenyl alpha-l-fucopyranoside
  • p-Nitrophenyl alpha-l-arabinofuranoside

Comparison: p-Nitrophenyl beta-d-ribofuranoside is unique due to its ribose moiety, which distinguishes it from other nitrophenyl glycosides that contain different sugar units. This uniqueness makes it particularly useful in studying ribose-specific biochemical pathways and enzyme activities .

Properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYBTBDYZXISX-GWOFURMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974897
Record name 4-Nitrophenyl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59495-69-1
Record name 4-Nitrophenyl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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